4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c1-8-4-11(5-13(17)20-8)21-12-6-16(7-12)23(18,19)14-9(2)15-22-10(14)3/h4-5,12H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYHEEFBDWAOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 525.60 g/mol. The structure includes a pyran ring and an azetidine moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Chemical Formula | C22H27N3O8S2 |
| Molecular Weight | 525.60 g/mol |
| SMILES | CC#CCOc1ccc(cc1)S(=O)(=O)CC2(CCN(CC2)S(=O)(=O)c3c(noc3C)C)C(=O)NO |
| InChI Key | BIGQJQKSDHOEOM-UHFFFAOYSA-N |
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets involved in cell signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of MCF-7 breast cancer cells with a GI50 value of approximately 3.18 µM . This suggests its potential as a therapeutic agent in oncology.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. In particular, it shows promise as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Inhibition of ACC can lead to reduced fatty acid synthesis and increased fatty acid oxidation, making it a candidate for treating metabolic disorders .
Case Studies
- In Vitro Studies : In vitro experiments have demonstrated that the compound effectively reduces cell viability in several cancer cell lines, indicating its potential as an anticancer agent.
- Animal Models : Animal studies have shown that administration of the compound leads to significant reductions in tumor size and weight compared to control groups, further supporting its therapeutic potential against cancer.
Comparative Analysis with Similar Compounds
The unique structural features of this compound differentiate it from similar compounds:
| Compound Name | Antiproliferative Activity | Mechanism of Action |
|---|---|---|
| 3-(prop-1-en-2-yl)azetidin-2-one | Moderate | Cell cycle arrest |
| 3-allylazetidin-2-one | Significant | Apoptosis induction |
| 4-((1-(3,5-dimethylisoxazol... | High | ACC inhibition |
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and what critical reaction conditions must be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonation of the isoxazole moiety, azetidine functionalization, and coupling with the pyran-2-one core. A critical step is the sulfonyl transfer to the azetidine ring, which requires refluxing in xylene with chloranil as an oxidizing agent . For the final coupling, ethanol with glacial acetic acid as a catalyst under reflux (65°C, 4–8 hours) ensures efficient nucleophilic substitution . Purification via recrystallization (methanol or DMF/EtOH mixtures) is essential to isolate the product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR spectroscopy : Identifies key functional groups (e.g., sulfonyl S=O at ~1721 cm⁻¹, pyranone C=O at ~1599 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., azetidine protons at δ 3.5–4.0 ppm, pyran-2-one C-6 methyl at δ 2.1 ppm) .
- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for purity assessment .
Advanced Research Questions
Q. How can researchers address conflicting bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor solubility. Strategies include:
- Pharmacokinetic profiling : Measure plasma half-life using LC-MS/MS to assess metabolic degradation .
- Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) to enhance solubility .
- Isotopic labeling : Use ¹⁴C-labeled compound to track biodistribution and metabolite formation .
Q. What strategies resolve low yields in the final coupling step, particularly when introducing the azetidine moiety?
- Methodological Answer :
- Solvent optimization : Replace xylene with DMF to stabilize intermediates .
- Catalyst screening : Test alternatives to chloranil (e.g., DDQ or MnO₂) for milder oxidation .
- Temperature control : Reduce reflux temperature to 80°C to minimize side reactions .
Theoretical and Experimental Design Considerations
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases or GPCRs). Pair with MD simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes . Validate predictions via SPR (surface plasmon resonance) for binding kinetics .
Q. What experimental design principles apply to studying this compound’s environmental fate?
- Methodological Answer : Adopt a tiered approach:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
